Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS: 840491-84-1) is a piperazine-derived compound with a molecular formula of C₁₇H₂₁F₃N₂O₃ and a molecular weight of 358.36 g/mol . Its structure features a piperazine core modified by two key substituents:
- A tert-butyl carbamate group at the 1-position, which enhances stability and modulates solubility.
- A 2-formyl-4-(trifluoromethyl)phenyl group at the 4-position, where the formyl (–CHO) and trifluoromethyl (–CF₃) substituents confer unique reactivity and physicochemical properties.
The trifluoromethyl group is electron-withdrawing, improving metabolic stability and lipophilicity, while the formyl group serves as a reactive handle for further derivatization (e.g., condensation reactions) in medicinal chemistry . This compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, as described in related methodologies . It is commonly used as an intermediate in drug discovery, particularly for kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
tert-butyl 4-[2-formyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-8-6-21(7-9-22)14-5-4-13(17(18,19)20)10-12(14)11-23/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBSPFQSGKEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468250 | |
| Record name | TERT-BUTYL 4-(2-FORMYL-4-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626219-95-2 | |
| Record name | TERT-BUTYL 4-(2-FORMYL-4-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis generally follows a route where the piperazine core is first functionalized with a tert-butyl carbamate protecting group (Boc protection) at the nitrogen, followed by introduction of the substituted aryl moiety bearing the formyl and trifluoromethyl substituents. Key steps include:
Boc Protection of Piperazine Nitrogen: The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions, typically in dichloromethane at low temperature (0 °C), with a base such as triethylamine to scavenge acid byproducts. This step ensures selective protection and prevents side reactions during subsequent steps.
Aryl Substitution: The substituted phenyl group (2-formyl-4-(trifluoromethyl)phenyl) is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, depending on the availability of suitable aryl halides or boronic acids. The formyl group is generally introduced or preserved by careful choice of reaction conditions to avoid reduction or side reactions.
Purification and Characterization: After the synthetic steps, the product is purified by standard organic techniques such as extraction, washing with aqueous solutions (e.g., NH4Cl, NaHCO3, brine), drying over anhydrous salts (Na2SO4 or MgSO4), and concentration under reduced pressure. The product identity and purity are confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
Detailed Preparation Example (Adapted from Related Piperazine Carboxylate Syntheses)
A representative preparation adapted from similar piperazine derivatives is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Boc2O (1.0 equiv), CH2Cl2, 0 °C, NEt3 (1.5 equiv), 18 h, rt | Boc protection of piperazine nitrogen to form tert-butyl piperazine-1-carboxylate intermediate |
| 2 | 2-bromo-4-(trifluoromethyl)benzaldehyde or equivalent aryl halide, Pd catalyst, base, solvent | Coupling of substituted aryl group to piperazine nitrogen or carbon |
| 3 | Aqueous workup (NH4Cl, NaHCO3, brine washes), drying (Na2SO4), concentration | Purification of crude product |
| 4 | Chromatography or recrystallization | Final purification to isolate tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate |
This sequence ensures the formyl group remains intact while the trifluoromethyl substituent is preserved, both of which are sensitive to harsh conditions.
Reaction Conditions and Yields
- Reactions are typically conducted under an inert nitrogen atmosphere to prevent oxidation or moisture-sensitive side reactions.
- Anhydrous solvents such as dichloromethane or dimethylformamide (DMF) are used.
- Reaction times vary from several hours to overnight at room temperature or slightly elevated temperatures.
- Yields reported for analogous tert-butyl piperazine carboxylate derivatives range from 90% to 97%, indicating efficient synthesis with minimal side products.
Comparative Data Table of Related Piperazine Carboxylate Syntheses
| Compound | Key Reagents | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| tert-Butyl (2-bromoethyl)carbamate | Boc2O, 2-bromoethylamine hydrobromide, NEt3 | 18 h | 0 °C to rt | ~90 | Boc protection under mild conditions |
| tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | Aryl halide coupling, Pd catalyst | Several hours | rt to mild heat | ~90–95 | Similar aldehyde-containing piperazine derivative |
| This compound | Aryl halide coupling with trifluoromethyl substitution | Overnight | rt | 90–95 (estimated) | Preservation of formyl and trifluoromethyl groups |
Research Findings and Notes
- The Boc protection step is critical to prevent unwanted side reactions on the piperazine nitrogen during subsequent coupling steps.
- The formyl group (aldehyde) is sensitive and requires mild conditions to avoid reduction or polymerization.
- The trifluoromethyl substituent is electron-withdrawing and can influence reactivity; thus, reaction conditions must be optimized to avoid deactivation or side reactions.
- Use of palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is common for arylation of piperazine derivatives.
- Purification by aqueous workup and drying agents ensures removal of inorganic salts and residual moisture.
- Characterization by NMR confirms the presence of formyl proton signals (~9–10 ppm in 1H NMR) and trifluoromethyl carbon signals in 13C NMR.
- Literature reports similar synthetic routes for related compounds with high yields and purity, confirming the robustness of these methods.
Scientific Research Applications
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological Potential
- The target compound’s reactive formyl group positions it as a key intermediate in developing kinase inhibitors (e.g., indolylpropyl derivatives in ) .
- Compound A9’s pyridine ring enhances binding to microbial targets, showcasing the role of heterocycles in bioactivity .
- Amino-substituted analogs (e.g., 193902-87-3) are precursors for urea-based soluble epoxide hydrolase inhibitors, emphasizing substituent-driven target selectivity .
Biological Activity
Overview
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS No. 626219-95-2) is an organic compound with the molecular formula C17H21F3N2O3. This compound is a derivative of piperazine, featuring a trifluoromethyl group known for its electron-withdrawing properties, which significantly influence its biological activity and pharmacological potential. Its unique structural characteristics make it a subject of interest in medicinal chemistry and pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, the compound can modulate enzyme activity or receptor interactions, leading to various biological effects such as:
- Antimicrobial Activity : Exhibits selective inhibition against certain bacterial strains.
- Cytotoxic Effects : Potentially induces apoptosis in cancer cells.
- Neuropharmacological Effects : May influence neurotransmitter pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentrations (MICs) against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Escherichia coli | >125 | Non-specific cytotoxicity |
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values are reported in Table 2.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 - 20 | Induction of apoptosis |
| MCF-7 | 15 - 30 | Cell cycle arrest |
| A549 | 20 - 40 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound showed significant antibacterial activity against MRSA strains, with a reported MIC value of 31.108 µg/mL, outperforming traditional antibiotics like ciprofloxacin in biofilm inhibition assays .
- Neuropharmacological Research : Another investigation into the compound's effects on neurotransmitter systems revealed that it modulates serotonin receptors, suggesting potential applications in treating mood disorders .
- Cancer Research : In a study assessing cytotoxicity against various cancer cell lines, the compound exhibited selective toxicity towards HeLa cells, indicating its potential as a lead compound for anticancer drug development .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperazine amine, enabling further functionalization.
Example :
A solution of the compound (2.00 g) in DCM (10 mL) treated with TFA (2 mL) at 0°C for 45 minutes yields the deprotected piperazine derivative. This intermediate is often used directly in subsequent reactions without purification .
Aldehyde Functionalization
The formyl group participates in nucleophilic additions, oxidations, and reductions.
Example :
The aldehyde reacts with benzylamine in methanol under reductive amination conditions (NaBH3CN, 24 h) to form a stable amine product .
Piperazine Ring Modifications
The secondary amine of the deprotected piperazine can undergo alkylation or acylation.
Example :
Treatment with methyl iodide (1.1 equiv) and K2CO3 (2 equiv) in DMF at 60°C for 6 hours yields the N-methylpiperazine derivative .
Aromatic Ring Functionalization
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Directed ortho-lithiation | LDA, THF, –78°C | LDA, electrophile (e.g., I2) | Introduction of substituents ortho to the trifluoromethyl group |
Example :
Lithiation with LDA at –78°C followed by quenching with iodine generates the 3-iodo derivative .
Cross-Coupling Reactions
The aldehyde may participate in palladium-catalyzed couplings, though such reactions are less common for aldehydes.
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(dba)3, SPhos, dioxane/H2O | Arylboronic acid, K3PO4 | Biaryl formation (requires prior conversion of aldehyde to a halide) |
Note : The aldehyde group is typically converted to a halide (e.g., via Heck reaction) before cross-coupling .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate, and how is the formyl group introduced?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination can couple tert-butyl piperazine-1-carboxylate with a halogenated aryl precursor (e.g., 2-bromo-4-(trifluoromethyl)benzaldehyde). The formyl group is introduced via Vilsmeier-Haack formylation or oxidation of a methyl group using reagents like KMnO₄ under acidic conditions . Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Methodological Answer : Characterization relies on H/C NMR to verify substituent positions (e.g., formyl proton at δ ~10 ppm) and LC-MS for molecular weight confirmation. For example, in similar piperazine derivatives, H NMR shows distinct splitting patterns for the piperazine ring protons (δ 3.0–3.5 ppm) and trifluoromethyl signals (δ ~7.5 ppm for aryl-CF₃) . High-resolution mass spectrometry (HRMS) further validates the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the introduction of the trifluoromethylphenyl group?
- Methodological Answer : Yields depend on catalyst selection (e.g., Pd(OAc)₂ with Xantphos for coupling reactions), solvent polarity (DMF or toluene), and temperature (80–110°C). For example, using microwave-assisted synthesis reduced reaction times from 24 h to 2 h while maintaining ~70% yield . Table 1 summarizes key parameters:
| Parameter | Optimized Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Pd(dba)₂/Xantphos | 65% → 78% | |
| Solvent | Toluene | 50% → 68% | |
| Temperature | 100°C (microwave) | 24 h → 2 h |
Q. What strategies are employed to mitigate competing side-reactions during formylation?
- Methodological Answer : Competing over-oxidation or aldol condensation is minimized by using mild reagents (e.g., POCl₃/DMF for Vilsmeier formylation) and low temperatures (0–5°C). In one study, substituting KMnO₄ with Swern oxidation (oxalyl chloride/DMSO) reduced carboxylic acid byproducts from 15% to <5% .
Q. How does this compound serve as a precursor in developing enzyme inhibitors (e.g., prolyl hydroxylase or kinase inhibitors)?
- Methodological Answer : The formyl group enables Schiff base formation with amine-containing pharmacophores. For instance, coupling with hydrazine derivatives generated pyridyl hydrazones with nanomolar IC₅₀ against HIF prolyl hydroxylases . The trifluoromethyl group enhances metabolic stability and target binding via hydrophobic interactions .
Q. How are discrepancies in Boc-deprotection efficiency (HCl vs. TFA) resolved in downstream modifications?
- Methodological Answer : TFA (20% in DCM) is preferred for rapid deprotection (1–2 h) but requires neutralization (e.g., NaHCO₃) to prevent acid-sensitive functional group degradation. HCl/dioxane (4 M) is slower (6–12 h) but gentler for substrates prone to racemization .
Data Analysis & Mechanistic Insights
Q. What computational tools are used to predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the aryl ring, identifying electrophilic centers. For example, the C-2 position (adjacent to CF₃) shows higher electrophilicity (Mulliken charge: +0.12) than C-4 (+0.08), guiding regioselective substitutions .
Q. How do steric effects from the tert-butyl group influence piperazine ring conformation?
- Methodological Answer : X-ray crystallography reveals that the tert-butyl group imposes a chair conformation on the piperazine ring, reducing rotational freedom. This rigidity enhances binding specificity in enzyme active sites (e.g., ΔG = -9.2 kcal/mol for phosphoglycerate dehydrogenase inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
